5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride
Overview
Description
5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 5th position and a pyridin-4-yl group at the 2nd position of the benzoic acid core The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methylbenzoic acid and 4-bromopyridine.
Coupling Reaction: The 5-methylbenzoic acid is subjected to a coupling reaction with 4-bromopyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in an organic solvent such as toluene or DMF.
Hydrolysis and Acidification: The resulting product is then hydrolyzed and acidified to obtain 5-Methyl-2-(pyridin-4-yl)benzoic acid.
Formation of Hydrochloride Salt: Finally, the benzoic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The pyridin-4-yl group can be reduced to a piperidine ring using hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Carboxy-2-(pyridin-4-yl)benzoic acid.
Reduction: 5-Methyl-2-(piperidin-4-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyridin-4-yl group can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
- 4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid
- 3-(Pyridin-4-yl)benzoic acid
Uniqueness
5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride is unique due to the specific positioning of the methyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-methyl-2-pyridin-4-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c1-9-2-3-11(12(8-9)13(15)16)10-4-6-14-7-5-10;/h2-8H,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHHDGBVRZEHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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